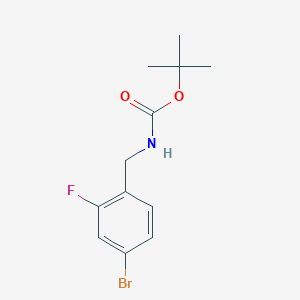

Tert-butyl 4-bromo-2-fluorobenzylcarbamate

Übersicht

Beschreibung

Tert-butyl 4-bromo-2-fluorobenzylcarbamate is an organic compound with the molecular formula C12H15BrFNO2. It is a derivative of benzylcarbamate, featuring a tert-butyl group, a bromine atom, and a fluorine atom attached to the benzene ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl 4-bromo-2-fluorobenzylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-fluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the benzylamine derivative, providing a more sustainable and scalable approach compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-bromo-2-fluorobenzylcarbamate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Suzuki-Miyaura coupling: The compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Suzuki-Miyaura coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.

Major Products Formed

Nucleophilic substitution: Products include azides or thioethers, depending on the nucleophile used.

Suzuki-Miyaura coupling: The major products are biaryl compounds with diverse functional groups, depending on the boronic acid employed.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Tert-butyl 4-bromo-2-fluorobenzylcarbamate can be synthesized through various methods, including the reaction of di-tert-butyl dicarbonate with 4-bromo-2-fluorobenzylamine. The synthesis typically involves the use of solvents like tetrahydrofuran (THF) and various bases such as N-ethyl-N,N-diisopropylamine. The yield from these reactions can vary, but reports indicate yields around 76% under optimized conditions .

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, where it serves as an intermediate for synthesizing bioactive compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study : A study highlighted its use in synthesizing selective NR2B antagonists, which are important for treating neurological disorders. The compound's ability to undergo further transformations makes it a valuable precursor in developing new therapeutics .

Material Science

The compound has also found applications in material science, particularly in the development of functional materials and polymers. Its reactive functional groups can be utilized to create cross-linked networks or to modify existing materials.

Data Table: Applications in Material Science

| Application Area | Description | Example Use Case |

|---|---|---|

| Polymer Synthesis | Used as a monomer for creating specialty polymers | Development of coatings with enhanced properties |

| Cross-linking Agent | Acts as a cross-linking agent in polymer matrices | Improvement of mechanical strength in composites |

Bioorthogonal Chemistry

This compound is being explored in bioorthogonal labeling techniques, which are crucial for imaging and therapeutic applications in biomedicine. Its reactivity allows for the incorporation into larger biomolecules without disrupting their function.

Case Study : Research has demonstrated its potential as a bioorthogonal agent for pretargeted imaging approaches, significantly improving target-to-background ratios in radioimmunoimaging .

Wirkmechanismus

The mechanism of action of tert-butyl 4-bromo-2-fluorobenzylcarbamate depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming covalent or non-covalent bonds that inhibit its activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 4-bromo-2-fluorobenzoate: Similar structure but lacks the carbamate group, used as an intermediate in different synthetic pathways.

Tert-butyl 4-bromo-2-fluorophenylcarbamate: Similar structure but with a phenyl group instead of a benzyl group, used in different chemical reactions.

Uniqueness

Tert-butyl 4-bromo-2-fluorobenzylcarbamate is unique due to the combination of its tert-butyl, bromine, and fluorine substituents, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in medicinal chemistry research .

Biologische Aktivität

Tert-butyl 4-bromo-2-fluorobenzylcarbamate (CAS Number: 864262-97-5) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 304.16 g/mol. The compound features a tert-butyl group, a bromo substituent at the para position, and a fluorine atom at the ortho position of the benzene ring, contributing to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BrFNO₂ |

| Molecular Weight | 304.16 g/mol |

| CAS Number | 864262-97-5 |

| Solubility | High |

| Lipophilicity (Log P) | ~3.67 |

The biological activity of this compound is primarily linked to its interactions with various receptors and enzymes. Notably, it has been studied for its inhibitory effects on certain cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Pharmacological Effects

- Antitumor Activity : Preliminary studies have suggested that this compound exhibits antitumor properties by modulating immune responses and inhibiting tumor growth in specific cancer models .

- Neuropharmacological Effects : The compound's interaction with dopamine receptors has been investigated, showing potential implications in treating neurological disorders .

- Skin Irritation : Toxicological assessments indicate that this compound can cause skin irritation, highlighting the need for careful handling .

Case Studies

Several case studies have explored the biological activity of this compound:

- Case Study 1 : A study conducted by Lenstra et al. (2018) demonstrated that this compound exhibited significant binding affinity to dopamine receptors D2 and D3, with Ki values indicating potential therapeutic applications in neuropsychiatric disorders .

- Case Study 2 : Research published in ChemMedChem highlighted the compound's ability to inhibit tumor growth in murine models by enhancing T-cell responses against cancer cells .

Eigenschaften

IUPAC Name |

tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYUGOHKMHFOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700586 | |

| Record name | tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864262-97-5 | |

| Record name | tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.